3-Isopropylpiperidin-4-one hcl
Overview
Description
3-Isopropylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block in the synthesis of organic compounds, including medicinal products .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities and therapeutic applications .
Result of Action
Compounds containing a piperidine moiety have been found to exhibit a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, a class of compounds to which 3-Isopropylpiperidin-4-one hydrochloride belongs, have been reported to exhibit a wide range of biological activities These include interactions with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been reported to influence cell function in various ways These effects may include impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylpiperidin-4-one hydrochloride typically involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The reaction conditions often include the use of ethanol as a solvent and trace amounts of concentrated hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-Isopropylpiperidin-4-one hydrochloride may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Isopropylpiperidin-4-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural properties.
Piperidin-4-one: A ketone derivative of piperidine.
3-Methylpiperidin-4-one: A methyl-substituted derivative of piperidin-4-one.
Uniqueness
3-Isopropylpiperidin-4-one hydrochloride is unique due to its isopropyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
3-propan-2-ylpiperidin-4-one;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(2)7-5-9-4-3-8(7)10;/h6-7,9H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGIKIUSRJHLCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCC1=O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.